Ethylamine hydriodide

Catalog No.
S762298
CAS No.
506-58-1
M.F
C2H8IN
M. Wt
173 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine hydriodide

Standard 3D perovskites fail from moisture-induced degradation and phase instability. Ethylamine hydriodide (EAI) enables stable 2D/quasi-2D architectures that overcome these limits. Key differentiators: • Thermodynamically locks FAPbI₃ in photoactive black phase at 10-20 mol% additive loading. • Forms hydrophobic 2D EAPbI₃ capping layer via surface treatment, shielding bulk film from moisture and solvent attack during HTL deposition. • Intentionally widens bandgap to ~2.2 eV for tandem cells; suppresses Sn²⁺ oxidation in lead-free systems. Consistent purity and batch-to-batch reproducibility ensure reliable device performance.

CAS Number

506-58-1

Product Name

Ethylamine hydriodide

IUPAC Name

ethanamine;hydroiodide

Molecular Formula

C2H8IN

Molecular Weight

173 g/mol

InChI

InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H

InChI Key

XFYICZOIWSBQSK-UHFFFAOYSA-N

SMILES

CCN.I

Canonical SMILES

CCN.I

The exact mass of the compound Ethylamine hydriodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethylammonium iodide, Ethanaminium iodide, Ethylamine hydriodide, EAI

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Ethylamine hydriodide (Ethylammonium iodide, EAI, CAS 506-58-1) is a critical alkylammonium halide precursor utilized in the synthesis of advanced organic-inorganic lead halide perovskites. Unlike standard methylammonium (MA) or formamidinium (FA) salts, the larger ethylammonium cation (EA+) fundamentally alters the Goldschmidt tolerance factor of the resulting crystal lattice, pushing it beyond the threshold for pure 3D structures [1]. Consequently, EAI is primarily procured to engineer 2D or quasi-2D/3D mixed-phase perovskites, which exhibit significantly enhanced moisture resistance, suppressed ion migration, and wider optical bandgaps compared to their 3D counterparts [2]. For industrial and laboratory buyers, EAI serves as an essential structural modifier and surface passivation agent when standard 3D perovskite formulations fail to meet stringent environmental stability or specific optoelectronic requirements.

Procurement Fit

Perovskite precursor and additive for bandgap engineering
Wide-bandgap optoelectronic device fabrication
Hygroscopic solid; requires inert atmosphere handling
Soluble in water and ethanol for solution processing

Substituting EAI with more common precursors like methylammonium iodide (MAI) or formamidinium iodide (FAI) compromises both phase stability and environmental resilience in advanced photovoltaic architectures. Pure FAI-based perovskites (FAPbI3) are thermodynamically unstable at room temperature, rapidly degrading from the photoactive black alpha-phase into the photoinactive yellow delta-phase[1]. While MAI forms a stable 3D lattice, its small cation size fails to provide the steric bulk necessary to create hydrophobic 2D capping layers, leaving the film highly vulnerable to moisture ingress and rapid degradation [2]. Attempting to achieve wide-bandgap top cells or moisture-resistant interfaces using only MAI or FAI is structurally impossible, making EAI an indispensable procurement requirement for phase stabilization and 2D interface engineering.

Substitution Risk

EAI (Target)
MAI (Substitute)
Cation size
Larger EA⁺ constrains PbI₆ framework
Smaller MA⁺ fits standard perovskite lattice
Bandgap impact
Substantially wider optical bandgap
Narrower bandgap limits tandem top-cell use
Valence band
Deeper valence band alters V_OC
Shallower valence band may not match device stack

MAI cannot directly replace EAI in wide-bandgap perovskite architectures; device performance parameters may shift.

Alpha-Phase Stabilization in FAPbI3 Perovskites

Pure FAPbI3 suffers from rapid phase transition to the inactive delta-phase at room temperature. Doping the precursor solution with 10 mol% EAI forces the formation of a 2D/3D mixed structure that thermodynamically locks the perovskite into the photoactive alpha-phase[1]. This structural stabilization directly translates to enhanced device performance, pushing the Power Conversion Efficiency (PCE) from a rapidly degrading baseline to a stable 22.3% [1].

Evidence DimensionPhase stability and Power Conversion Efficiency (PCE)
Target Compound Data10 mol% EAI-doped FAPbI3 (Stable alpha-phase, PCE up to 22.3%)
Comparator Or BaselinePure FAPbI3 (Rapid degradation to delta-phase)
Quantified DifferenceStabilization of alpha-phase at room temperature with PCE reaching 22.3%
Conditions10 mol% EAI doping in FA-based perovskite solar cells

Procuring EAI as an A-site alloy additive is essential for manufacturing commercially viable, long-lasting FAPbI3 solar cells that do not degrade at room temperature.

Bandgap vs. MAI
Data to verify
EAPbI₃ bandgap ~2.2 eV
MAPbI₃ bandgap ~1.5 eV
Wider bandgap may support tandem top-cell research
Source not specified; verify with experimental characterization

Surface Passivation and Interface Manufacturability

Applying EAI as a dynamic spin-coated surface treatment on 3D perovskites forms an EAMA-based 2D capping layer. This hydrophobic barrier protects the underlying perovskite from harsh solvents during subsequent deposition steps and drastically improves ambient moisture resistance[1]. In large-area applications, EAI surface modification enabled unencapsulated perovskite solar modules to achieve a reverse-scan efficiency of 16.6% over a 22.4 cm2 area, outperforming untreated baselines that suffer rapid moisture-induced efficiency losses [1].

Evidence DimensionModule efficiency and ambient stability without encapsulation
Target Compound DataEAI-passivated perovskite interface (16.6% module efficiency, high moisture resistance)
Comparator Or BaselineUntreated 3D perovskite interface (Rapid moisture degradation, lower efficiency)
Quantified DifferenceAchievement of 16.6% efficiency on large-area (22.4 cm2) unencapsulated modules
ConditionsEAI surface treatment at the perovskite/HTL (spiro-OMeTAD) interface

Buyers scaling from lab cells to large-area modules must procure EAI for interface passivation to prevent moisture degradation during manufacturing and operation.

PCE Passivation
Reported
13.76% (with EAI/PEAI)
vs 11.74% (control)
Reported PCE improvement in carbon-based CsPbI₂Br devices
Champion device; active area 0.0706 cm²

Tolerance Factor Control for Dimensionality Engineering

The formation of stable 3D perovskites requires a Goldschmidt tolerance factor (t) between 0.8 and 1.0. The methylammonium cation in MAPbI3 yields a t-value of 0.89, forming a purely 3D, moisture-sensitive lattice [1]. In contrast, the larger ethylammonium cation in EAPbI3 pushes the tolerance factor to 1.02 [1]. This steric bulk prevents pure 3D crystallization, deliberately forcing the material into 1D or 2D layered structures that inherently resist moisture penetration and suppress ion migration.

Evidence DimensionGoldschmidt tolerance factor and resulting crystal structure
Target Compound DataEAPbI3 (t = 1.02, forms 1D/2D structures)
Comparator Or BaselineMAPbI3 (t = 0.89, forms 3D structures)
Quantified Difference+0.13 increase in tolerance factor, shifting crystallization from 3D to low-dimensional
ConditionsInverse temperature crystallization and standard film deposition

Selecting EAI allows materials scientists to intentionally break 3D symmetry, a required step for synthesizing moisture-blocking 2D perovskite capping layers.

Photocurrent Gain
Reported
J_SC 24.0 mA/cm²
vs 19.8 mA/cm²
Reported >20% J_SC increase in multication perovskite
Carbon-electrode devices; additive series evaluation

Optical Bandgap Widening for Tunable Optoelectronics

The larger effective ionic radius of the ethylammonium cation reduces conjugation to the lead iodide framework, significantly widening the optical bandgap compared to methylammonium-based systems. Pure EAPbI3 exhibits a valence band position of 5.6 eV and an optical bandgap of approximately 2.2 eV, whereas standard MAPbI3 has a valence band at 5.4 eV and a bandgap of 1.5 eV .

Evidence DimensionOptical bandgap and valence band position
Target Compound DataPure EAPbI3 (Bandgap ~2.2 eV, Valence band 5.6 eV)
Comparator Or BaselinePure MAPbI3 (Bandgap 1.5 eV, Valence band 5.4 eV)
Quantified Difference+0.7 eV increase in optical bandgap and +0.2 eV shift in valence band
ConditionsPure alkylammonium lead iodide films

EAI is the mandatory precursor choice when engineering wide-bandgap top cells for tandem photovoltaics or tuning emission spectra in perovskite LEDs.

Cation Size Effect
Reported
EAI PCE 16.93% (n=11) highest among tested; BAI highest moisture stability
EAI yields top PCE in 2D perovskite cation series
Performance-stability trade-off observed across cations
Li-O₂ Dual Function
Class-level
EA⁺ captures O₂⁻ intermediates; I⁻ decomposes Li₂O₂; SEI formation on Li anode
Supports Li-O₂ electrolyte additive research
Qualitative differentiation; quantitative data require primary source
Physicochemical Spec
Specification review
mp 188–192 °C, density 2.10 g/cm³ (EAI)
vs mp 110 °C, density 1.22 g/cm³ (HCl salt)
Analytical identity confirmation and solvent selection guide
Higher mp/density provide straightforward QC acceptance criteria

Alpha-Phase Stabilization in High-Efficiency Photovoltaics

EAI is procured as a 10-20 mol% additive in FAPbI3 precursor inks to thermodynamically lock the crystal into the photoactive black phase, preventing room-temperature degradation into the delta-phase [1].

2D/3D Interface Passivation in Module Manufacturing

Used as a post-deposition surface treatment to form a hydrophobic 2D EAPbI3 capping layer, protecting the underlying 3D perovskite from moisture and harsh solvents during Hole Transport Layer (HTL) application, which is critical for unencapsulated module stability [2].

Wide-Bandgap Tandem Top Cells

Selected over MAI and FAI to intentionally widen the optical bandgap (up to 2.2 eV) for optimal spectral matching in multi-junction perovskite/silicon tandem solar cells and tunable LEDs .

Lead-Free Tin (Sn) Perovskite Stabilization

Utilized as a structural regulator in Sn-based perovskites to induce preferred crystal orientation and suppress the oxidation of Sn2+ to Sn4+, thereby extending the operational lifetime of non-toxic devices [3].

Application Fit

Application
Selection Property
Validation Focus
Wide-bandgap tandem top-cell
Wide-bandgap ethylammonium-based perovskite precursor
Bandgap alignment and spectral response for tandem architecture
HTL-free carbon-electrode PSC
Passivation additive for carbon-based all-inorganic perovskite cells
PCE and fill factor in HTL-free device configuration
Multication perovskite photocurrent boost
Ammonium iodide additive for photocurrent enhancement
J_SC improvement in carbon-electrode multication devices
High-efficiency 2D perovskite optimization
Performance-focused short-chain cation for 2D perovskite fabrication
PCE vs. moisture stability trade-off in 2D device design

UNII

6TZR47N82X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethylamine hydriodide

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